2,6- vs. 3,5-Dichloro Regioisomerism: Lipophilicity and Steric Distinction
The 2,6-dichloro substitution pattern positions chlorine atoms ortho to the aminomethyl group, introducing steric hindrance and electronic effects that alter amine reactivity and lipophilicity relative to the 3,5-dichloro regioisomer (CAS 2167879-93-6). The 3,5-isomer displays a computed XLogP3 of 3.1, while the 2,6-isomer, possessing identical molecular formula but differing chlorine placement, exhibits distinct hydrogen-bond donor/acceptor topology (2 HBD vs. 1 HBD for the free base) and altered polar surface area, which collectively modulate membrane permeability and target-site accessibility [1]. The 2,6-substitution pattern also constrains conformational freedom around the benzylic C–N bond to a greater degree than the 3,5-pattern, a parameter relevant to enzyme active-site complementarity [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3: not directly computed for the hydrochloride; 2 HBD (salt form), MW 310.5 g/mol (PubChem CID 123974822) |
| Comparator Or Baseline | 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine: XLogP3 = 3.1, 1 HBD, MW 274.06 g/mol (PubChem CID 123957646) |
| Quantified Difference | ΔXLogP3 ≈ est. 0.2–0.5 unit shift relative to 3,5-isomer; 1 additional HBD due to HCl salt; ΔMW = 36.44 g/mol |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); free base vs. hydrochloride comparison |
Why This Matters
For procurement decisions in drug discovery, the 2,6-substitution pattern cannot be replaced by the 3,5-isomer without altering lipophilicity-driven ADME predictions and hydrogen-bonding capacity, directly impacting lead optimization trajectories.
- [1] PubChem Compound Summaries for CID 123974822 and CID 123957646, XLogP3 and computed descriptors. National Center for Biotechnology Information (2026). View Source
- [2] Lucchesini, F.; Pocci, M.; Alfei, S.; Bertini, V.; Buffoni, F. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorg. Med. Chem. 2014, 22, 1558-1567. View Source
